molecular formula C44 H52 N4 O8 B1145189 Unii-G22T722chh CAS No. 220137-33-7

Unii-G22T722chh

Cat. No. B1145189
CAS RN: 220137-33-7
M. Wt: 764.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-G22T722chh is a synthetic peptide, composed of amino acids, that has been used in a variety of laboratory experiments. It is a small molecule that can be used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs. This peptide has been used in a variety of experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs. The purpose of

Mechanism of Action

Unii-G22T722chh acts as an agonist of the G protein-coupled receptor (GPCR) family. When the peptide binds to the GPCR, it triggers a cascade of events that results in the activation of the receptor. This activation results in the production of second messengers, such as cyclic AMP (cAMP), which can then act on other intracellular targets.
Biochemical and Physiological Effects
Unii-G22T722chh has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a variety of ion channels, including calcium and potassium channels. It has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin. Additionally, it has been shown to have an effect on the expression of genes involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

Unii-G22T722chh is a useful tool for laboratory experiments due to its small size and low cost. It is also easy to synthesize and can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to control the concentration of the peptide in a solution, as it is prone to degradation. Additionally, it can be difficult to study the effects of the peptide on a cellular level, as it is difficult to control the concentration of the peptide in a cell culture.

Future Directions

The use of Unii-G22T722chh in laboratory experiments is likely to continue to expand in the future. It is likely that it will be used in a variety of experiments to study protein-protein interactions, protein folding, and protein-ligand interactions. Additionally, it is likely that it will be used to study the effects of drugs on a cellular level, as well as to study the biochemical and physiological effects of drugs. Finally, it is likely that it will be used to study the effects of peptides on gene expression.

Synthesis Methods

Unii-G22T722chh is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the assembly of peptide sequences on a solid support, such as a resin or a polymer, using a series of chemical reactions. The peptide is then cleaved from the solid support, and the desired product is isolated. This method is advantageous because it allows for the synthesis of complex peptide sequences in a relatively short period of time.

Scientific Research Applications

Unii-G22T722chh is a useful tool for studying the structure and function of proteins, as well as for studying the biochemical and physiological effects of drugs. It has been used in a variety of experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs. It has also been used as a model peptide for studying protein-protein interactions, protein folding, and protein-ligand interactions.

properties

IUPAC Name

(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H52N4O8/c1-7-26-18-27-21-43(40(52)55-6,35-29(24-47(22-26)23-27)28-12-9-10-13-32(28)45-35)31-19-30-33(20-34(31)54-5)46(4)37-42(30)15-17-48-16-11-14-41(8-2,36(42)48)38(56-25(3)49)44(37,53)39(50)51/h9-14,18-20,27,36-38,45,53H,7-8,15-17,21-24H2,1-6H3,(H,50,51)/t27-,36-,37+,38+,41+,42+,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBBXOKBKJHDOK-LMCLQTFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)O)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-G22T722chh

CAS RN

220137-33-7
Record name 4-Deoxy-3,4-didehydro-8,24-dinorvincaleukoblastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220137337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DEOXY-3,4-DIDEHYDRO-8,24-DINORVINCALEUKOBLASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22T722CHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.